

molecular structure and bonding in tungsten hydroxide

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Compound of Interest

Compound Name: Tungsten hydroxide

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An In-depth Technical Guide on the Molecular Structure and Bonding in **Tungsten Hydroxide** for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The term "**tungsten hydroxide**" most accurately refers to the hydrated forms of tungsten trioxide (WO_3), commonly known as tungstic acid (H_2WO_4 or $\text{WO}_3 \cdot n\text{H}_2\text{O}$). Simple, discrete molecular species such as $\text{W}(\text{OH})_6$ are generally not observed. Instead, these materials form complex, extended structures based on octahedrally coordinated tungsten centers. This guide provides a detailed overview of the molecular structure, bonding, and crystallographic phases of the most well-characterized forms of hydrated tungsten trioxide, including the monohydrate, dihydrate, and hemihydrate. It summarizes key structural data, outlines relevant experimental protocols for synthesis and characterization, and provides a visual representation of the fundamental structural motifs.

Molecular Structure and Bonding

The fundamental building block of **tungsten hydroxides** (hydrated tungsten trioxides) is the tungsten-oxygen octahedron (WO_6). In these structures, the tungsten(VI) center is coordinated to six oxygen atoms. These octahedra share vertices (corners) to form extended one-, two-, or three-dimensional networks. The inclusion of water molecules in the crystal lattice leads to the formation of different hydrated phases, each with distinct structural characteristics.

Orthorhombic Tungsten Trioxide Monohydrate ($\text{WO}_3 \cdot \text{H}_2\text{O}$)

The monohydrate, mineralogically known as tungstite, is the most stable hydrated form under ambient conditions.^[1] Its structure consists of layers of octahedrally coordinated $\text{WO}_5(\text{H}_2\text{O})$ units.^[2] Within each layer, four of the vertices of each octahedron are shared with neighboring octahedra.^[1] This arrangement creates a two-dimensional sheet-like structure. The coordination environment of the tungsten atom is asymmetric, with five shorter bonds to oxygen atoms and one longer bond to a coordinated water molecule.^[1]

Monoclinic Tungsten Trioxide Dihydrate ($\text{WO}_3 \cdot 2\text{H}_2\text{O}$)

The dihydrate phase, known as hydrotungstite, also possesses a layered structure.^{[1][2]} It is composed of sheets of corner-sharing $[\text{WO}_5(\text{H}_2\text{O})]$ octahedra.^[3] Unlike the monohydrate, the dihydrate structure incorporates an additional "intercalated" water molecule between the tungsten oxide layers.^{[1][2]} This interlayer water is not directly bonded to the tungsten centers but is held in place by hydrogen bonding.^[3]

Cubic Tungsten Trioxide Hemihydrate ($\text{WO}_3 \cdot 0.5\text{H}_2\text{O}$)

The hemihydrate is a metastable phase that can form under specific hydrothermal synthesis conditions.^[1] It crystallizes with a defect pyrochlore structure.^[1] This structure is characterized by a three-dimensional framework of corner-sharing WO_6 octahedra. The general formula can be written as $\square_2\text{W}_2\text{O}_6 \cdot \text{H}_2\text{O}$, where \square represents vacant A-sites in the pyrochlore lattice.^[1] Water molecules occupy specific positions within the cages of the oxygen framework.^[1]

Data Presentation: Crystallographic and Bonding Parameters

The following table summarizes key quantitative data for the different phases of **tungsten hydroxide**.

Phase	Formula	Crystal System	Space Group	Unit Cell Parameters (Å, °)	W-O Bond Lengths (Å)	Density (g/cm ³)
Tungstite (Monohydrate)	WO ₃ ·H ₂ O	Orthorhombic	Pmnb	a = 5.249, b = 10.711, c = 5.133	1.68 - 2.18	5.59 - 5.68
Hydrotungstite (Dihydrate)	WO ₃ ·2H ₂ O	Monoclinic	P2 ₁ /n	a = 7.671, b = 9.854, c = 8.552, β = 111.84	1.70 - 2.20	-
Elsmoreite (Hemihydrate)	WO ₃ ·0.5H ₂ O	Cubic	Fd3m	a ≈ 10.3	1.92 - 1.98	-

Data sourced from Smolecule.[1]

Experimental Protocols

Synthesis of Tungsten Trioxide Hydrate (WO₃·H₂O)

A common laboratory method for the preparation of tungsten trioxide hydrate involves the acidic precipitation from a solution of a soluble tungstate salt.[2][4][5]

Objective: To synthesize WO₃·H₂O nanoparticles via crash precipitation from an ammonium paratungstate precursor solution.[6][7]

Materials:

- Ammonium paratungstate ((NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O)
- Concentrated Hydrochloric Acid (HCl, 35-38% aqueous solution)
- Deionized Water

Procedure:

- **Precursor Solution Preparation:** Prepare a precursor solution by dissolving ammonium paratungstate in concentrated aqueous hydrochloric acid. The solution should be stirred until the salt is fully dissolved.[6]
- **Precipitation:** Rapidly add the precursor solution to a larger volume of deionized water under vigorous stirring.[6][7]
- **Formation of Precipitate:** A yellow-white precipitate of tungsten trioxide hydrate ($\text{WO}_3 \cdot \text{H}_2\text{O}$) will form immediately.[6]
- **Isolation:** Isolate the precipitate by filtration or centrifugation.
- **Washing:** Wash the collected solid with deionized water to remove any unreacted precursors and byproducts.
- **Drying:** Dry the final product under vacuum or at a low temperature (e.g., 60 °C) to obtain the $\text{WO}_3 \cdot \text{H}_2\text{O}$ nanopowder.

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a primary technique used to determine the crystal structure, phase purity, and crystallite size of **tungsten hydroxide** materials.[8]

Objective: To identify the crystallographic phase and determine the lattice parameters of a synthesized **tungsten hydroxide** powder.

Methodology:

- **Sample Preparation:** The dried powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
- **Data Collection:** The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly $\text{Cu K}\alpha$, $\lambda = 1.5406 \text{ \AA}$) is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Phase Identification:** The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present (e.g., tungstite, hydrotungstite).

- Lattice Parameter Refinement: The positions of the diffraction peaks are used to calculate the unit cell parameters (a , b , c , α , β , γ) of the identified phase through a process called indexing and lattice refinement, often performed using specialized software.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of **tungsten hydroxide**.

Molecular Structure of Tungsten Trioxide Monohydrate

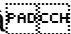
Caption: Corner-sharing $\text{WO}_5(\text{H}_2\text{O})$ octahedra in a layer of tungstite.

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